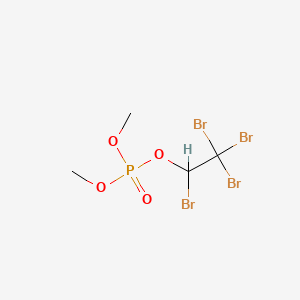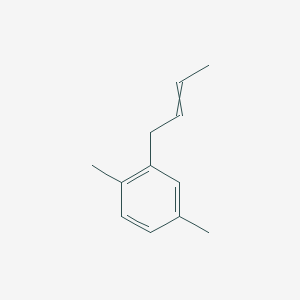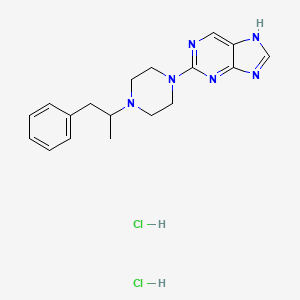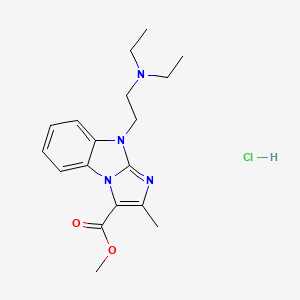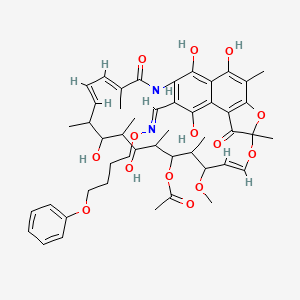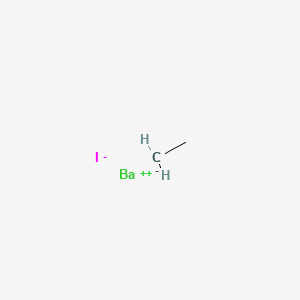
barium(2+);ethane;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);ethane;iodide is a compound that consists of barium ions (Ba²⁺), ethane (C₂H₆), and iodide ions (I⁻) Barium is a group 2 element, and iodine is a group 17 element, making barium a metal and iodine a halogen The compound is typically represented by the chemical formula BaI₂, indicating that it contains one barium ion and two iodide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium iodide can be synthesized through several methods. One common method involves the direct reaction of barium metal with iodine: [ \text{Ba} + \text{I}_2 \rightarrow \text{BaI}_2 ] This reaction requires heating to facilitate the combination of the highly reactive metal and halogen .
Another method involves the reaction of barium carbonate or barium hydroxide with hydroiodic acid: [ \text{BaCO}_3 + 2\text{HI} \rightarrow \text{BaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{Ba(OH)}_2 + 2\text{HI} \rightarrow \text{BaI}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of barium iodide typically involves the reaction of barium nitrate with potassium iodide in an aqueous solution: [ \text{Ba(NO}_3)_2 + 2\text{KI} \rightarrow \text{BaI}_2 + 2\text{KNO}_3 ] This method is efficient and produces barium iodide in its dihydrate form, which can be converted to the anhydrous form by heating .
Análisis De Reacciones Químicas
Types of Reactions
Barium iodide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Barium iodide can be reduced with lithium biphenyl to produce a highly active form of barium metal.
Substitution Reactions: It reacts with alkyl potassium compounds to form organobarium compounds.
Double Displacement Reactions: When mixed with potassium bromide, it forms potassium iodide and barium bromide.
Common Reagents and Conditions
Oxidizing Agents: Lithium biphenyl for reduction reactions.
Substituting Agents: Alkyl potassium compounds for substitution reactions.
Aqueous Solutions: Potassium bromide for double displacement reactions.
Major Products
Barium Bromide: Formed from the reaction with potassium bromide.
Organobarium Compounds: Formed from substitution reactions with alkyl potassium compounds.
Aplicaciones Científicas De Investigación
Barium iodide has several applications in scientific research:
High-Pressure Studies: It is used to study the behavior of materials under high pressure, including superconductivity and phase transitions.
Materials Science: It is involved in the time-programming of supramolecular assembly and sol-gel transitions.
Optical Properties: Research into its optical properties and conduction characteristics.
Mecanismo De Acción
The mechanism of action of barium iodide involves its ionic nature,
Propiedades
Número CAS |
40673-43-6 |
|---|---|
Fórmula molecular |
C2H5BaI |
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
barium(2+);ethane;iodide |
InChI |
InChI=1S/C2H5.Ba.HI/c1-2;;/h1H2,2H3;;1H/q-1;+2;/p-1 |
Clave InChI |
LDBCUAWUTRHUNY-UHFFFAOYSA-M |
SMILES canónico |
C[CH2-].[I-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



